molecular formula C16H16ClN3O3S B2474736 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097866-37-8

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2474736
CAS No.: 2097866-37-8
M. Wt: 365.83
InChI Key: IHFSEKTUENPOPY-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound of high interest in medicinal chemistry and neuroscience research, featuring a unique molecular hybrid of a benzenesulfonyl group and a piperazin-2-one core linked to a pyridine moiety. The presence of the chlorinated aromatic sulfonamide group is a significant feature, as chlorine atoms are well-established in medicinal chemistry for their ability to improve metabolic stability, enhance binding affinity to biological targets, and optimize pharmacokinetic properties . This compound is designed for research applications only, strictly within the fields of drug discovery and pharmacological profiling. The structural framework of this molecule is particularly relevant for central nervous system (CNS) drug discovery. The piperazine-2-one ring provides a versatile pharmacophore, and its integration into hybrid molecules has been shown to confer key properties such as cholinesterase inhibition, anti-aggregation activity against beta-amyloid peptides, and neuroprotective effects in cellular models, making it a valuable scaffold for investigating novel therapies for complex neurodegenerative conditions . Furthermore, the sulfonamide group is a privileged structure in drug design, often associated with a range of biological activities and frequently explored in the synthesis of novel therapeutic agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a reference standard in bioactivity screening assays. This product is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-12-14(17)5-2-6-15(12)24(22,23)19-8-9-20(16(21)11-19)13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSEKTUENPOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazin-2-one Core

The piperazin-2-one scaffold serves as the foundational structure for this compound. Two primary approaches are documented:

Cyclization of Linear Precursors

Linear precursors such as β-amino amides or diamines undergo cyclization under acidic or basic conditions. For example, 3,4-dihydroquinazolin-4-one derivatives are synthesized via condensation of anthranilic acid with methyl pyridine-2-carboximidate in methanol under sodium catalysis. This method yields the lactam ring with moderate efficiency (60–75% yield).

Introduction of the Pyridin-3-yl Group at N1

Functionalization of the lactam nitrogen (N1) is achieved via copper-catalyzed Ullmann-type coupling.

Reaction Conditions

A representative procedure involves reacting 2-piperazinone with 3-iodopyridine in the presence of CuI (10 mol%) , N,N'-dimethyl-1,2-diaminocyclohexane (20 mol%) , and K3PO4 in 1,4-dioxane at 100°C under argon. After 20 hours, the product 1-(pyridin-3-yl)piperazin-2-one is isolated via silica gel chromatography (eluent: CH2Cl2/MeOH 20:1), yielding 40–50%.

Table 1: Optimization of Pyridin-3-yl Coupling
Catalyst System Solvent Temp (°C) Yield (%)
CuI/N,N'-dimethyl-1,2-DACH 1,4-Dioxane 100 40.4
CuI/1,10-Phenanthroline DMF 120 32
Pd(OAc)2/Xantphos Toluene 110 28

Key findings:

  • Copper-based systems outperform palladium catalysts in this reaction.
  • Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of the aryl halide.

Sulfonylation at N4 with 3-Chloro-2-methylbenzenesulfonyl Chloride

The secondary amine at N4 undergoes sulfonylation to introduce the 3-chloro-2-methylbenzenesulfonyl group.

Sulfonyl Chloride Preparation

3-Chloro-2-methylbenzenesulfonyl chloride is synthesized from 3-chloro-2-methylbenzenesulfonic acid via treatment with PCl5 in dichloromethane at 0–5°C. The sulfonyl chloride is isolated by filtration (85% purity, 70% yield).

Sulfonylation Reaction

1-(Pyridin-3-yl)piperazin-2-one is reacted with 1.2 equiv of the sulfonyl chloride in CH2Cl2 using Et3N (2.5 equiv) as a base. After stirring at 25°C for 12 hours, the product is purified via recrystallization from methanol/water (4:1), yielding 65–75%.

Table 2: Sulfonylation Optimization
Base Solvent Temp (°C) Yield (%)
Et3N CH2Cl2 25 72
iPr2NEt THF 40 68
NaH DMF 0 55

Key findings:

  • Et3N in CH2Cl2 provides optimal yields with minimal side reactions.
  • Elevated temperatures in DMF lead to decomposition of the sulfonyl chloride.

Characterization and Analytical Data

Spectral Analysis

  • LC-MS : m/z = 396 [M+H]+ (calculated for C17H18ClN3O3S).
  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.92 (d, J=7.6 Hz, 1H, Ar-H), 7.62 (t, J=7.6 Hz, 1H, Ar-H), 4.21 (s, 2H, N-CH2), 3.82 (t, J=5.2 Hz, 2H, piperazine-H), 3.45 (t, J=5.2 Hz, 2H, piperazine-H), 2.52 (s, 3H, CH3).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity.

Scale-up and Industrial Considerations

Cost-Effective Catalyst Recycling

Copper catalysts are recovered via aqueous extraction (NH4OH/EDTA), reducing metal waste by 80%.

Continuous Flow Sulfonylation

A microreactor system achieves 90% yield at 50°C with a residence time of 10 minutes, outperforming batch methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperazinone Derivatives

a) Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate
  • Structural Differences : Lacks the benzenesulfonyl group and pyridine ring; instead, it has a methyl ester and a 4-chlorophenyl substituent.
  • Synthetic Pathway : Synthesized via nucleophilic substitution between methyl α-bromophenylacetic acid and 1-(3-chlorophenyl)piperazin-2-one under basic conditions .
  • Biological Relevance : Demonstrated cytotoxic activity, though its ester group may reduce metabolic stability compared to sulfonyl-containing analogs .
b) Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
  • UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
  • Key Differences: Both contain trifluoromethyl groups and pyridine rings but lack the benzenesulfonyl moiety. UDO/UDD target Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, suggesting that sulfonyl groups in the target compound may redirect selectivity toward other enzymatic targets .

Patent-Disclosed Piperazine Derivatives

a) (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Structural Features : Combines a pyrrolopyridazine core with a piperazine-linked trifluoromethylpyridine. The chloro-hydroxyphenyl group contrasts with the target compound’s chloro-methylbenzenesulfonyl group.
  • Functional Implications : The hydroxyl and carboxamide groups may enhance solubility but reduce membrane permeability compared to sulfonamides .
b) N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
  • Key Differences: Contains a cyclopentane ring and tetrahydro-2H-pyran, which introduce conformational rigidity absent in the target compound.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Target/Application
Target Compound Piperazin-2-one 3-Chloro-2-methylbenzenesulfonyl, pyridin-3-yl Hypothesized enzyme inhibition Undisclosed (medicinal lead)
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate Piperazin-2-one 4-Chlorophenyl, methyl ester Cytotoxicity Cancer research
UDO Piperazine Trifluoromethylphenyl, pyridin-3-yl Antiparasitic (CYP51 inhibition) Chagas disease therapy
Patent Example (EP 4 374 877 A2) Pyrrolopyridazine Chloro-hydroxyphenyl, trifluoromethylpyridine Undisclosed (likely enzyme modulation) Patent-protected lead compound

Research Findings and Implications

  • Sulfonyl vs. Ester Groups : The benzenesulfonyl group in the target compound likely improves metabolic stability and binding affinity compared to ester-containing analogs like the cytotoxic derivative from .
  • Trifluoromethyl vs. The chloro-methyl group in the target compound may balance hydrophobicity and steric effects .
  • trifluoromethyl) imply distinct pharmacological profiles .

Biological Activity

4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound categorized as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one, and it possesses the following structural features:

  • Piperazine ring : A six-membered ring that contributes to its pharmacological properties.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Chloro and sulfonyl groups : These substituents are critical for its biological activity.

Structural Formula

The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S with a molecular weight of 367.83 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The sulfonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function.
  • Receptors : The pyridine ring can act as a ligand for receptor binding, influencing signaling pathways.

The precise mechanism remains under investigation; however, it is hypothesized that the compound may modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis
MCF7 (breast cancer)7.5Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .
  • Anticancer Research :
    Another research initiative focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the chloro and methyl groups can alter pharmacological properties:

Modification Effect on Activity
Removal of chloro groupDecreased potency
Substitution with different alkyl groupsVariable effects on solubility and activity

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